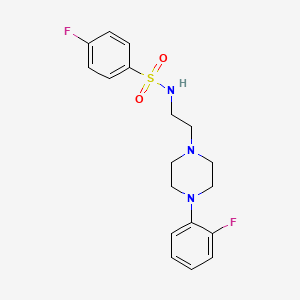

4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a piperazine moiety

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

Similar compounds have been found to inhibit ents . The inhibition of these transporters can affect the uptake of nucleosides, which are crucial for DNA and RNA synthesis.

Biochemical Pathways

By inhibiting ents, the compound could potentially disrupt nucleotide synthesis and adenosine regulation pathways .

Result of Action

The inhibition of ents could potentially lead to a decrease in nucleoside uptake, affecting dna and rna synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves a multi-step process. One common method starts with the reaction of saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) with 1-(2-fluorophenyl)piperazine in the presence of potassium carbonate in acetonitrile. The reaction mixture is stirred at reflux for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Potassium Carbonate: Used as a base in substitution reactions.

Palladium Catalysts: Employed in cross-coupling reactions, such as the Hartwig-Buchwald N-arylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Hartwig-Buchwald N-arylation can yield various substituted phenylpiperazines .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antidepressant Activity:

Research indicates that compounds with similar structural motifs as 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide exhibit potential antidepressant effects. The piperazine ring is known to interact with serotonin receptors, making it a candidate for treating mood disorders .

2. Selective Inhibition of Nucleoside Transporters:

The compound has been evaluated for its ability to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2. This selectivity is significant as ENT2 plays a crucial role in nucleotide synthesis and regulation of adenosine functions, which are pivotal in cancer therapy . Studies have shown that derivatives of this compound can be more selective towards ENT2 than ENT1, suggesting potential for targeted cancer therapies .

3. Molecular Imaging:

The incorporation of fluorine in the structure allows for applications in positron emission tomography (PET). Fluorinated compounds are valuable in imaging techniques due to their favorable properties for visualization in biological systems . The ability to trace these compounds in vivo can aid in understanding drug pharmacokinetics and dynamics.

Table 1: Summary of Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Activity | Demonstrated interaction with serotonin receptors, suggesting potential for mood disorder treatments. |

| Study 2 | Nucleoside Transporters | Showed selective inhibition of ENT2 over ENT1, indicating a pathway for cancer treatment development. |

| Study 3 | Molecular Imaging | Explored the use of fluorinated compounds in PET imaging, enhancing understanding of drug behavior in biological systems. |

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-(2-fluorophenyl)piperazine): A related compound with similar pharmacological properties.

4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound studied for its inhibitory effects on nucleoside transporters.

Uniqueness

4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group with a fluorinated phenylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Activité Biologique

The compound 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings, including data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process starting from saccharin derivatives. The initial reaction combines saccharin with 1-(2-fluorophenyl)piperazine in the presence of potassium carbonate in acetonitrile, followed by purification through silica gel chromatography. The resulting compound features a complex structure with multiple functional groups, including a piperazine moiety and a sulfonamide group, which are crucial for its biological activity .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines. A comparative analysis of several compounds revealed that those with halogen substitutions, such as fluorine, tend to exhibit enhanced biological activity.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.12 | MCF-7 |

| Compound B | 0.65 | HeLa |

| 4-Fluoro Compound | 15.63 | MCF-7 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential efficacy of these compounds in cancer therapy .

The mechanism through which this compound exerts its biological effects may involve the inhibition of key cellular processes such as tubulin polymerization and apoptosis induction. Studies have shown that similar compounds can disrupt microtubule organization and induce cell cycle arrest, particularly at the G2/M phase, leading to increased apoptotic cell death .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity associated with sulfonamide derivatives. Compounds structurally related to this compound have been tested against various bacterial strains and fungi, demonstrating moderate to good antimicrobial efficacy.

| Pathogen Type | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Gram-positive | 100 - 400 |

| Gram-negative | 200 - 800 |

| Fungi | 400 - 1600 |

These findings suggest that the sulfonamide group plays a critical role in enhancing the antimicrobial properties of the compound .

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated the anticancer effects of several piperazine-based compounds, including derivatives similar to our target compound. The results indicated that modifications on the phenyl ring significantly influenced the anticancer activity against MCF-7 cells, with certain substitutions leading to improved potency compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various sulfonamide derivatives demonstrated that compounds with fluorine substitutions were particularly effective against both Gram-positive and Gram-negative bacteria. The study highlighted that structural variations could enhance or diminish antibacterial activity, emphasizing the importance of molecular design in drug development .

Propriétés

IUPAC Name |

4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2S/c19-15-5-7-16(8-6-15)26(24,25)21-9-10-22-11-13-23(14-12-22)18-4-2-1-3-17(18)20/h1-8,21H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUVYBHRQUDNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.